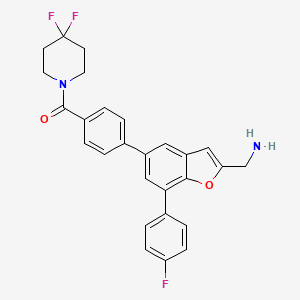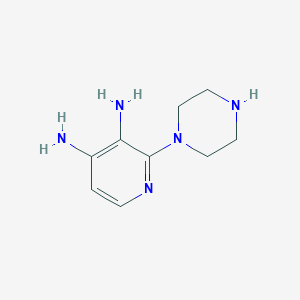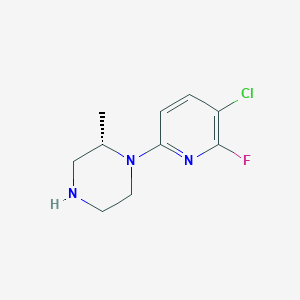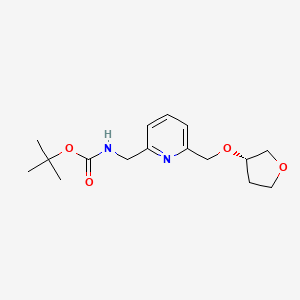
tert-butyl (S)-((6-(((tetrahydrofuran-3-yl)oxy)methyl)pyridin-2-yl)methyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl (S)-((6-(((tetrahydrofuran-3-yl)oxy)methyl)pyridin-2-yl)methyl)carbamate is a complex organic compound with a unique structure that combines a pyridine ring, a tetrahydrofuran moiety, and a carbamate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (S)-((6-(((tetrahydrofuran-3-yl)oxy)methyl)pyridin-2-yl)methyl)carbamate typically involves multiple steps, starting from readily available starting materials. One common method involves the reaction of a pyridine derivative with a tetrahydrofuran-containing reagent under controlled conditions to form the desired product. The reaction conditions often include the use of a base such as cesium carbonate and a solvent like 1,4-dioxane .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of flow microreactor systems has been explored to enhance the efficiency, versatility, and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (S)-((6-(((tetrahydrofuran-3-yl)oxy)methyl)pyridin-2-yl)methyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be carried out to modify the functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, particularly at the pyridine ring and the carbamate group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures and the use of appropriate solvents .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized pyridine derivatives, while reduction can produce reduced carbamate compounds .
Scientific Research Applications
Chemistry
In chemistry, tert-butyl (S)-((6-(((tetrahydrofuran-3-yl)oxy)methyl)pyridin-2-yl)methyl)carbamate is used as a building block for the synthesis of more complex molecules. It is also employed in palladium-catalyzed cross-coupling reactions to form N-Boc-protected anilines .
Biology
In biological research, this compound is studied for its potential interactions with biological molecules and its effects on cellular processes. It is used in the synthesis of bioactive molecules that can modulate biological pathways .
Medicine
In medicine, the compound is investigated for its potential therapeutic applications. It is used in the development of drugs that target specific molecular pathways involved in diseases .
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials .
Mechanism of Action
The mechanism of action of tert-butyl (S)-((6-(((tetrahydrofuran-3-yl)oxy)methyl)pyridin-2-yl)methyl)carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to tert-butyl (S)-((6-(((tetrahydrofuran-3-yl)oxy)methyl)pyridin-2-yl)methyl)carbamate include:
- tert-Butyl carbamate
- Benzyl carbamate
- tert-Butyl carbazate
- tert-Butyl-N-methylcarbamate
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of functional groups, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C16H24N2O4 |
|---|---|
Molecular Weight |
308.37 g/mol |
IUPAC Name |
tert-butyl N-[[6-[[(3S)-oxolan-3-yl]oxymethyl]pyridin-2-yl]methyl]carbamate |
InChI |
InChI=1S/C16H24N2O4/c1-16(2,3)22-15(19)17-9-12-5-4-6-13(18-12)10-21-14-7-8-20-11-14/h4-6,14H,7-11H2,1-3H3,(H,17,19)/t14-/m0/s1 |
InChI Key |
HDDABIAXJOFUAL-AWEZNQCLSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)NCC1=NC(=CC=C1)CO[C@H]2CCOC2 |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=NC(=CC=C1)COC2CCOC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


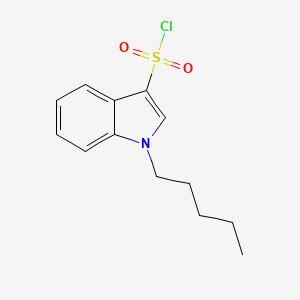

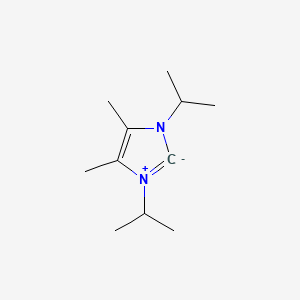
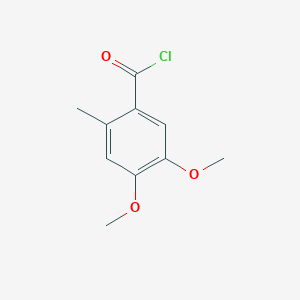

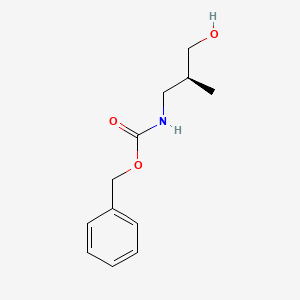
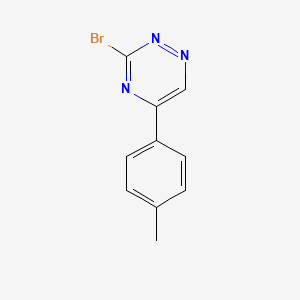
![2-Amino-1H-benzo[d]imidazole-5-carbaldehyde](/img/structure/B12833464.png)
![1,3-Dimethyl-2-(4-nitrophenyl)-1H-benzo[d]imidazol-3-ium iodide](/img/structure/B12833471.png)
